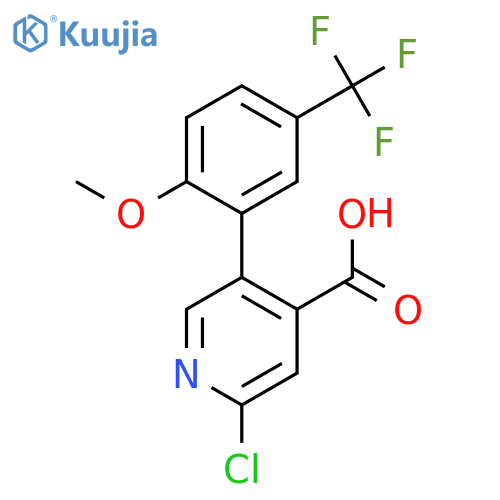

Cas no 1261892-43-6 (2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid)

1261892-43-6 structure

商品名:2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid

CAS番号:1261892-43-6

MF:C14H9ClF3NO3

メガワット:331.67437338829

MDL:MFCD18318567

CID:2761688

PubChem ID:53224498

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid, 95%

- DTXSID30688395

- 2-CHLORO-5-(2-METHOXY-5-TRIFLUOROMETHYLPHENYL)ISONICOTINIC ACID

- 1261892-43-6

- MFCD18318567

- 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid

-

- MDL: MFCD18318567

- インチ: InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-7(14(16,17)18)4-8(11)10-6-19-12(15)5-9(10)13(20)21/h2-6H,1H3,(H,20,21)

- InChIKey: PFEXSCXIOIVOGT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 331.0223053Da

- どういたいしつりょう: 331.0223053Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 59.4Ų

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB325407-5 g |

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid, 95%; . |

1261892-43-6 | 95% | 5g |

€1,159.00 | 2022-06-10 | |

| abcr | AB325407-5g |

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid, 95%; . |

1261892-43-6 | 95% | 5g |

€1159.00 | 2024-04-20 |

2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

1261892-43-6 (2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261892-43-6)

清らかである:99%

はかる:5g

価格 ($):687.0